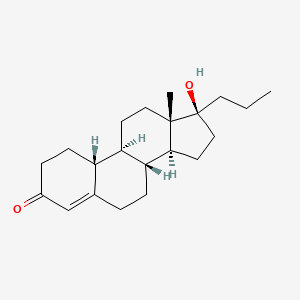

17-alpha-Propyl-19-nortestosterone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27984-91-4 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

HPCDOEGWOFWBNG-XUDSTZEESA-N |

Isomeric SMILES |

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

Canonical SMILES |

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Pioneering Synthetic Routes for 17-alpha-Alkyl-19-nortestosterones

The foundational methods for synthesizing 17-alpha-alkyl derivatives of 19-nortestosterone have paved the way for a wide range of structurally diverse and potent compounds. Early research in the mid-20th century established key chemical pathways, particularly for the introduction of small alkyl groups like methyl and ethynyl (B1212043) at the C17α position. windows.net

A common and historically significant approach begins with an aromatic A-ring steroid precursor, such as estrone (B1671321) methyl ether. The synthesis of 19-nortestosterone itself often involves a Birch reduction of the aromatic A-ring of an estradiol (B170435) derivative, followed by hydrolysis to yield the α,β-unsaturated ketone structure in the A-ring. windows.net To introduce the 17-alpha-alkyl group, the 17-keto group of a suitable intermediate, like 19-nor-Δ4-androstene-3,17-dione, is reacted with an appropriate organometallic reagent. windows.net For instance, the synthesis of 17α-methyl-19-nortestosterone was achieved by reacting the 3-methyl ether of 17α-methyl-estradiol with a modified Birch reduction, followed by hydrolysis of the resulting enol ether. windows.net

Specific Methods for 17-alpha-Propyl-19-nortestosterone Synthesis

The synthesis of this compound has been documented through specific pathways, notably involving the manipulation of a precursor with a 17-allyl group. One established method involves the direct hydrogenation of 17-allyl-19-nortestosterone. google.com In this process, the allyl derivative is treated with hydrogen gas in the presence of a palladium on charcoal catalyst, leading to the saturation of the allyl double bond to form the propyl group. google.com

Another detailed synthetic route begins with the methyl ether of estrone. This starting material is reacted with allyl bromide and magnesium to form a Grignard reagent, which then adds to the 17-keto group to produce 17-alpha-allyl-3-methoxy-1,3,5(10)-estratrien-17-ol. google.com This intermediate undergoes a Birch reduction to yield 17-alpha-propyl-3-methoxy-2,5(10)-estradien-17-ol. The final step involves acidic hydrolysis with hydrochloric acid in a methanol-water mixture, which converts the enol ether system into the characteristic α,β-unsaturated ketone of the A-ring, affording this compound. google.com

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Methyl ether of estrone | Allyl bromide, Magnesium (forming Grignard reagent) | 17-alpha-allyl-3-methoxy-1,3,5(10)-estratrien-17-ol | google.com |

| 2 | 17-alpha-allyl-3-methoxy-1,3,5(10)-estratrien-17-ol | Birch Reduction | 17-alpha-propyl-3-methoxy-2,5(10)-estradien-17-ol | google.com |

| 3 | 17-alpha-propyl-3-methoxy-2,5(10)-estradien-17-ol | Hydrochloric acid, Methanol, Water | This compound | google.com |

Stereoselective Synthesis of 19-Norsteroid Derivatives

Achieving the correct stereochemistry is a critical aspect of steroid synthesis, as different stereoisomers can have vastly different biological activities. Stereocontrolled synthesis of 19-nortestosterone derivatives has been a focus of extensive research. For example, novel 16-hydroxymethyl-19-nortestosterone diastereomers have been prepared from corresponding 3-methoxy-16-hydroxymethylestra-1,3,5(10)-trien-17-ol isomers with known configurations via Birch reduction. nih.gov

In some synthetic strategies, controlling the stereochemistry at the C17 position is paramount. The Mitsunobu reaction has been employed for the inversion of the C17 hydroxyl group in 19-nortestosterone, allowing for the synthesis of the 17α-epimer. nih.gov This reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate with a suitable acid, proceeds with an inversion of configuration.

Advanced Chemical Transformations and Structural Modifications

Further chemical transformations of the basic 19-nortestosterone scaffold have led to the development of a wide array of analogs with tailored properties. These modifications often target the A-ring or the substituents at the C17 position.

Grignard Additions in 19-Nortestosterone Synthesis

Grignard reagents are fundamental tools for the introduction of alkyl and other hydrocarbyl groups at the C17 position of the steroid nucleus. The reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the 17-keto group. For instance, the synthesis of 19-nor-17α-methyltestosterone utilizes methylmagnesium bromide to add a methyl group to the 17-ketone. windows.net

In a more complex application, the Grignard reagent of 5-bromopentan-2-one (B1266018) propylene (B89431) ketal has been used as a source for building the A-ring of a steroid, showcasing the versatility of this reaction in steroid synthesis. The choice of the Grignard reagent is dictated by the desired alkyl group to be introduced at the 17α-position.

Strategic A-Ring Reductions and 17-Ethynyl Group Modifications in Related Analogs

The Birch reduction is a powerful and widely used method for the reduction of the aromatic A-ring in estratriene derivatives to form the corresponding 19-norsteroids. windows.net This dissolving metal reduction, typically using lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a non-conjugated diene, which can then be hydrolyzed to the α,β-unsaturated ketone found in testosterone (B1683101) and its analogs. windows.net The reduction of the 3-ketone in 17α-ethynyl-19-nortestosterone has also been studied, leading to significant changes in the endocrine profile of the resulting steroid.

Modifications of the 17-ethynyl group have also been explored. For example, the addition of tri-n-butyltin hydride across the ethynyl triple bond, catalyzed by azobisisobutyronitrile or triethylborane, has been used to create stannyl (B1234572) intermediates. google.com These intermediates can be further converted to iodovinyl derivatives, which are valuable for radiolabeling. google.com

| Transformation | Starting Material Type | Key Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Grignard Addition | 17-keto steroid (e.g., Estrone derivative) | R-MgX (e.g., CH₃MgBr, AllylMgBr) | 17α-alkyl-17β-hydroxy steroid | windows.net |

| A-Ring Reduction | Aromatic A-ring steroid (e.g., Estradiol methyl ether) | Li or Na in liquid NH₃, Ethanol | 1,4-diene intermediate for α,β-unsaturated ketone | windows.net |

| 17-Ethynyl Group Modification | 17α-ethynyl steroid | Tri-n-butyltin hydride, AIBN | (17α,20E/Z)-stannyl intermediate | google.com |

Derivatization for Radioligand Development

The chemical modification of 19-nortestosterone derivatives is crucial for the development of radioligands used in receptor binding assays and for in vivo imaging techniques like SPECT. A common strategy involves the introduction of a radionuclide, such as iodine-125. google.com

The synthesis of radioiodinated 17α-iodovinyl-19-nortestosterone analogs is a prime example. This is achieved by first creating a (17α,20E/Z)-stannyl intermediate through the addition of tri-n-butyltin hydride to the 17α-ethynyl group of the steroid. This stannyl derivative can then be stereospecifically converted to the corresponding [¹²⁵I]iodovinyl analog using [¹²⁵I]NaI and a mild oxidizing agent like hydrogen peroxide. google.com Such derivatization allows for the detailed study of androgen and progesterone (B1679170) receptor binding and in vivo distribution. google.com

Molecular Interactions and Receptor Pharmacology

Androgen Receptor (AR) Binding and Activation Studies

Synthetic progestins derived from 19-nortestosterone are known to exhibit varying degrees of affinity for the androgen receptor, which can result in androgenic activity. nih.gov

Quantitative Assessment of AR Binding Affinity for 17-alpha-Propyl-19-nortestosterone and Related Analogs

Studies have been conducted to determine the relative binding affinity (RBA) of various anabolic-androgenic steroids to the androgen receptor in different tissues. In one such study using rat and rabbit skeletal muscle and rat prostate, the synthetic androgen methyltrienolone (B1676529) (MT) was used as the reference ligand. Several anabolic-androgenic steroids demonstrated strong binding to the AR in both skeletal muscle and prostate. The order of relative binding affinities was determined to be: methyltrienolone (MT) > 19-nortestosterone (NorT; nandrolone) > methenolone (B1676379) > testosterone (B1683101) (T) > 1α-methyl-5α-dihydrotestosterone (1α-methyl-DHT). nih.gov Other compounds, such as stanozolol, methanedienone, and fluoxymesterolone, exhibited weak AR binding. nih.gov

Another synthetic androgen, 7α,17α-dimethyl-19-nortestosterone (DMNT; mibolerone), has been identified as a valuable radioligand for quantifying and characterizing androgen receptors. nih.gov It displays greater receptor selectivity than methyltrienolone (R1881), with significantly weaker interactions with glucocorticoid and progestin receptors. nih.gov

Interactive Table: Relative Binding Affinities of Various Steroids to the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) |

|---|---|

| Methyltrienolone (MT) | Highest |

| 19-Nortestosterone (Nandrolone) | > Methenolone |

| Methenolone | > Testosterone |

| Testosterone | > 1α-Methyl-5α-dihydrotestosterone |

| Stanozolol | Weak (<0.05) |

| Methanedienone | Weak (<0.05) |

| Fluoxymesterolone | Weak (<0.05) |

> This table summarizes the relative binding affinities of several anabolic-androgenic steroids to the androgen receptor, with methyltrienolone as the reference compound. The data is derived from competitive binding assays in rat and rabbit skeletal muscle and rat prostate. nih.gov

Comparative AR Binding Profiles with Endogenous Androgens and Other 19-Norsteroids

The binding affinity of 19-nortestosterone derivatives to the androgen receptor has been compared to that of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). Both rat bulbocavernosus/levator ani muscle (BCLA) and prostate tissues exhibit a higher binding affinity for 5α-DHT than for 19-nortestosterone, with testosterone showing the weakest binding of the three. nih.gov The relative binding affinities in these tissues were found to be approximately 1.4 for the 19-nortestosterone:testosterone ratio and 0.7 for the 19-nortestosterone:5α-DHT ratio. nih.gov

Further studies on the relative binding affinities of testosterone, 19-nortestosterone, and their 5α-reduced derivatives (5α-dihydrotestosterone and 5α-dihydro-19-nortestosterone) to the rat seminal vesicle androgen receptor revealed that the presence of a 4-ene double bond and a 19-methyl group in testosterone does not favor tight binding. capes.gov.br Consequently, either saturation of this double bond or removal of the 19-methyl group enhances binding affinity. capes.gov.brnih.gov While 5α-reduction of testosterone increases its receptor affinity, the same modification on 19-nortestosterone does not significantly alter or may even decrease its binding affinity. capes.gov.brnih.gov

The 17α-allyl derivative of 19-nortestosterone has a reported affinity for the androgen receptor that is 4.5% of that of testosterone. wikipedia.org This affinity is lower than that of norethisterone and medroxyprogesterone (B1676146) acetate (B1210297). wikipedia.org

Ligand-Induced Androgen Receptor Conformational Changes

The binding of a ligand to the androgen receptor initiates a cascade of conformational changes that are crucial for its function. nih.gov Limited proteolysis studies have been employed to investigate these different conformations upon binding of androgens and antiandrogens. nih.gov These studies have identified several distinct receptor conformations:

An initial, unprotected state of the unoccupied receptor. nih.gov

A conformation characterized by a 35-kDa proteolysis-resistant fragment, which is observed with most antagonists and in the initial phase of agonist binding. nih.gov

A 29-kDa fragment that appears in the presence of agonists following an activation process. nih.gov

30- and 25-kDa fragments that are derived from the previous two but lack a portion of the C-terminus, a phenomenon observed with RU486. nih.gov

The transition between these conformational states is associated with the dissociation of the receptor from associated proteins. nih.gov Androgens induce a conformational change after initial binding, which also involves the release of these associated proteins. nih.gov In contrast, some antiandrogens appear to stabilize a complex with these proteins, preventing the necessary conformational change for receptor activation. nih.gov Non-reduced and 5α-reduced 19-nortestosterone progestins have been shown to induce proteolysis fragmentation patterns of the AR that are virtually identical to those produced by dihydrotestosterone (DHT). nih.gov

Androgen Receptor-Mediated Gene Transactivation in Research Models

The binding of an androgen to the AR leads to the transactivation of target genes. In vascular smooth muscle cells, androgens like testosterone and dihydrotestosterone have been shown to increase the activity of an androgen-response element (ARE)-luciferase reporter construct, an effect that can be blocked by the AR antagonist flutamide. nih.gov This indicates that the AR in these cells is functional and mediates androgen-dependent gene regulation. nih.gov

Studies have demonstrated that certain 19-nortestosterone derivatives can activate AR-dependent reporter gene expression. nih.gov For instance, levonorgestrel (B1675169) (LNG) and gestodene (B1671452) (GSD) are potent activators of AR-mediated transcription. nih.gov The 5α-reduction of LNG and GSD does not alter their androgenic transcriptional activity; however, the 5α-reduced form of norethisterone (NET) shows a four-fold higher activation of the AR compared to its parent compound. nih.gov In one study, trenbolone, a derivative of nandrolone, was found to cause gene expression of the androgen receptor at a potency at least equal to that of dihydrotestosterone (DHT) in rats. wikipedia.org

Progesterone (B1679170) Receptor (PR) Binding and Selectivity

While primarily interacting with the androgen receptor, this compound and related compounds also exhibit binding to the progesterone receptor.

Quantitative Assessment of PR Binding Affinity for this compound and Related Analogs

Derivatives of 19-nortestosterone have been evaluated for their ability to bind to the progesterone receptor. nih.gov The parent compound, 19-norprogesterone (B1209251), is a potent progestagen with a high affinity for the progesterone receptor (PR). nih.gov However, the introduction of a 17α-hydroxyl group to 19-norprogesterone leads to a significant reduction in both binding affinity and progestational activity. nih.gov

In contrast, 17α-allyl-19-nortestosterone demonstrates significant affinity for the progesterone receptor, with values reported as 24% of the affinity of ORG-2058 and 186% of the affinity of progesterone itself. wikipedia.org Another derivative, 17α-(6'-iodohex-1'-ynyl)nortestosterone, was found to have a binding affinity equal to that of progesterone, which is 22% relative to the synthetic progestin R5020. nih.gov

Interactive Table: Relative Binding Affinities of 19-Nortestosterone Derivatives to the Progesterone Receptor (PR)

| Compound | Relative Binding Affinity (%) vs. Progesterone | Relative Binding Affinity (%) vs. R5020 |

|---|---|---|

| 19-Norprogesterone | High | Not specified |

| 17α-Hydroxy-19-norprogesterone | Dramatically decreased | Not specified |

| 17α-Allyl-19-nortestosterone | 186% | Not specified |

| 17α-(6'-iodohex-1'-ynyl)nortestosterone | 100% | 22% |

> This table presents the relative binding affinities of various 19-nortestosterone derivatives to the progesterone receptor, using progesterone and R5020 as reference compounds. The data highlights the significant impact of substitutions at the 17α position on receptor affinity. wikipedia.orgnih.govnih.gov

Other Steroid Receptor and Binding Protein Affinities

Data from the related compound 17α-allyl-19-nortestosterone shows a relatively low affinity for the androgen receptor (AR), at 4.5% of the affinity of testosterone. wikipedia.org This is significantly lower than the affinity of other progestins like norethisterone and medroxyprogesterone acetate for the AR. wikipedia.org Furthermore, the affinity for the glucocorticoid receptor (GR) was 9.8% of that of dexamethasone. wikipedia.org

Binding to sex hormone-binding globulin (SHBG) is another important characteristic, as it affects the bioavailability of the steroid. 19-nortestosterone derivatives generally exhibit some binding to SHBG. However, 17α-allyl-19-nortestosterone has a very low affinity for SHBG, at only 2.8% of testosterone's affinity. wikipedia.org This is much lower than that of norethisterone. wikipedia.org In general, while 5α-reduction increases the affinity of testosterone for the androgen receptor, it does not increase, and may even decrease, the binding affinity of 19-nortestosterone. nih.gov

Table 2: Relative Binding Affinities of 17α-Allyl-19-nortestosterone to Other Receptors and Proteins

| Receptor / Binding Protein | Reference Ligand (100%) | Relative Binding Affinity (%) |

|---|---|---|

| Androgen Receptor (AR) | Testosterone | 4.5 wikipedia.org |

| Glucocorticoid Receptor (GR) | Dexamethasone | 9.8 wikipedia.org |

| Sex Hormone-Binding Globulin (SHBG) | Testosterone | 2.8 wikipedia.org |

| Estrogen Receptor (ER) | Estradiol (B170435) | < 0.2 wikipedia.org |

This interactive table displays the binding affinities of 17α-allyl-19-nortestosterone, a compound structurally similar to this compound, to various steroid receptors and binding proteins relative to their primary ligands.

Scientific Data Unavailable for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific data regarding the molecular interactions of the chemical compound this compound with the Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Sex Hormone Binding Globulin (SHBG), and Corticosteroid Binding Globulin (CBG).

The performed searches for "this compound" and its potential interactions with these specific biological targets did not yield any relevant research findings. The scientific data that is available focuses on structurally related compounds, such as 17α-Allyl-19-nortestosterone and 7α,17α-dimethyl-19-nortestosterone (mibolerone). However, in adherence to the strict requirement to only include information about this compound, this information cannot be used as a substitute.

Therefore, it is not possible to generate a scientifically accurate article on the receptor pharmacology and binding properties of this compound as outlined in the requested structure. The absence of published research on this specific compound prevents a factual and evidence-based discussion of its molecular interactions.

Metabolic Pathways and Biotransformation Research

Hepatic Metabolism of 17-alpha-Propyl-19-nortestosterone and Analogs

The liver is the principal site for the metabolism of this compound and its analogs. Hepatic enzymes are responsible for modifying the steroid's structure, which can alter its biological activity and facilitate its elimination from the body. Studies on related compounds, such as 17-alpha-ethyl-19-nortestosterone, have shed light on the metabolic processes involved. nih.govnih.gov

Involvement of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the interconversion of steroids between their hydroxyl and keto forms. nih.gov These enzymes are crucial in the synthesis and inactivation of steroid hormones. nih.govnih.gov For example, 3β-hydroxysteroid dehydrogenases (3β-HSDs) are essential for the production of all classes of steroid hormones. nih.gov The activity of HSDs can be influenced by the presence of other androgens. nih.gov In the context of 19-nortestosterone derivatives, HSDs are involved in converting the parent compound into various metabolites, thereby modulating their biological effects. For instance, isotretinoin (B22099) has been shown to competitively inhibit the 3α-hydroxysteroid activity of retinol (B82714) dehydrogenase, leading to a reduction in androgen synthesis in vitro. tandfonline.com

5-alpha-Reductase Activity and Metabolite Formation

The enzyme 5-alpha-reductase plays a significant role in the metabolism of androgens by catalyzing the reduction of the double bond between carbons 4 and 5 of the steroid A-ring. wikipedia.orgnih.gov This conversion can have a profound impact on the androgenic potency of the steroid.

Impact of 5-alpha-Reduction on Androgenic Activity

The reduction of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by 5-alpha-reductase is a well-established pathway that amplifies androgenic signaling. nih.govmedlineplus.gov However, the effect of 5-alpha-reduction on the androgenic activity of 19-nortestosterone derivatives is more complex. For some analogs, such as norethisterone, 5-alpha-reduction leads to a decrease in androgenic potency despite an increase in binding affinity to the androgen receptor. nih.gov Conversely, the 5-alpha-reduction of 19-nortestosterone itself results in a significant increase in its androgenic potency. nih.gov The presence of a 17-alpha-alkyl group, such as the propyl group in this compound, can influence this metabolic pathway and the resulting biological activity. It has been observed that hormonal contraceptives can inhibit 5-alpha-reductase, thereby reducing the conversion of testosterone to DHT. mdpi.com

Conjugation Pathways

Following initial metabolic transformations by enzymes like cytochrome P450 and 5-alpha-reductase, steroid metabolites are often conjugated to make them more water-soluble and facilitate their excretion from the body. This is a critical step in the detoxification and elimination process.

One of the primary conjugation pathways for steroids is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Research on a structural analog of this compound, 11β-methyl-19-nortestosterone (11β-MNT), has shown that it is rapidly glucuronidated, particularly by the polymorphic enzyme UGT2B17. mdpi.com This extensive first-pass metabolism in the intestine and liver can significantly impact the bioavailability of the parent compound. mdpi.com Similarly, the metabolites of nandrolone, such as 19-norandrosterone (B1242311) and 19-noretiocholanolone, undergo glucuronidation by various UGT isoforms. pharmacompass.com It is highly probable that the metabolites of this compound also undergo glucuronidation and potentially sulfation before being eliminated in the urine and feces.

Glucuronidation Mechanisms

Glucuronidation represents a major Phase II conjugation pathway for steroids. This process involves the covalent attachment of glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the steroid, facilitating its excretion in urine and/or bile.

For 19-nortestosterone derivatives, glucuronidation is a well-established metabolic route. Studies on related compounds, such as 11β-Methyl-19-nortestosterone (11β-MNT), have highlighted the critical role of specific UGT enzymes, particularly UGT2B17, in their metabolism. mdpi.com The structural similarities between these compounds strongly suggest that this compound is also a substrate for UGT enzymes. The hydroxyl groups on the steroid nucleus, either present on the parent compound or introduced during Phase I metabolism, are the primary sites for glucuronidation. Research on propyltrenbolone (B13408518), another steroid bearing a propyl group, has demonstrated the formation of glucuronide conjugates of its hydroxylated metabolites, further supporting the likelihood of this pathway for this compound. dshs-koeln.de

Sulfation Pathways

Sulfation is another significant Phase II conjugation pathway for steroids, involving the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid molecule, a reaction catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation increases the polarity of the steroid, preparing it for excretion.

While direct studies on the sulfation of this compound are not available, research on the parent compound, 19-nortestosterone, indicates that sulfation is a relevant metabolic pathway. The formation of sulfate (B86663) conjugates of steroid metabolites is a common observation in biotransformation studies of AAS. Therefore, it is highly probable that this compound and its metabolites also undergo sulfation to some extent.

In Vitro and In Vivo Metabolic Studies in Animal Models

The metabolic fate of new synthetic steroids is often initially investigated using in vitro systems and animal models. These studies are instrumental in predicting the metabolic pathways in humans and identifying key metabolites for analytical detection.

In vitro models, such as human liver microsomes and S9 fractions, provide a controlled environment to study the enzymatic reactions involved in steroid metabolism. dshs-koeln.dedshs-koeln.de These systems contain a cocktail of metabolic enzymes, including cytochrome P450s (CYPs) for Phase I reactions and UGTs for Phase II glucuronidation. Studies on a variety of AAS have successfully utilized these models to generate and identify metabolites. dshs-koeln.dedshs-koeln.de For instance, the in vitro metabolism of propyltrenbolone using human liver enzyme preparations resulted in the formation of hydroxylated metabolites and their subsequent glucuronide conjugates. dshs-koeln.de

Animal models, such as rats and mice, are employed to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. nih.govnih.gov Studies on 17α-methyltestosterone in mice with humanized livers have been crucial in identifying new metabolites that were later confirmed in human excretion studies. researchgate.netdshs-koeln.de While no specific in vivo studies on this compound in animal models have been published, the established methodologies provide a clear path for future research to elucidate its metabolic profile.

Identification and Characterization of Specific Metabolites

The identification and characterization of metabolites are critical for understanding the biotransformation of a drug and for developing analytical methods for its detection. Based on the metabolism of structurally related 19-nortestosterone derivatives, several key metabolites of this compound can be predicted.

Phase I metabolism is expected to involve hydroxylation at various positions on the steroid nucleus and potentially on the propyl side chain. Additionally, reduction of the A-ring is a common metabolic pathway for 19-nortestosterone and its derivatives. Phase II metabolism would then involve the conjugation of these Phase I metabolites, as well as the parent compound, with glucuronic acid and sulfate.

The table below summarizes the identified metabolites of structurally similar compounds, providing a strong indication of the likely metabolites of this compound.

| Parent Compound | Metabolite(s) | Metabolic Reaction | Reference |

| Propyltrenbolone | Hydroxylated metabolites and their glucuronide conjugates | Hydroxylation, Glucuronidation | dshs-koeln.de |

| 17α-Methyl-19-nortestosterone | Nine Phase I metabolites detected after glucuronide hydrolysis | Epimerization, Hydroxylation | researchgate.net |

| Dimethandrolone | Dehydrogenated and glucuronidated metabolites | Dehydrogenation, Glucuronidation | mdpi.com |

| 17α-Allyl-19-nortestosterone | Major active metabolite of allylestrenol | - | wikipedia.org |

These findings from related compounds strongly suggest that the major urinary metabolites of this compound would likely be its hydroxylated and A-ring reduced forms, excreted as glucuronide and sulfate conjugates. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary tools used for the identification and characterization of these metabolites. researchgate.net

Biological Activities and Pharmacological Profiles Preclinical Investigations

Progestational Activities in Animal Models

Assessment of Endometrial Carbonic Anhydrase Content

There is no available scientific literature detailing the assessment of endometrial carbonic anhydrase content following the administration of 17-alpha-Propyl-19-nortestosterone in animal models.

Uterine G/M Ratio Measurement

No preclinical studies reporting the measurement of the uterine G/M (glycogen/maltase) ratio in response to this compound were found in the public domain.

Hypotensive Effects: Mechanistic Investigations of 4,5-beta-Dihydro Analog

There is no available information in published scientific literature regarding the hypotensive effects or mechanistic investigations of the 4,5-beta-Dihydro analog of this compound.

Assessment of Blood Pressure Modulation in Animal Models

No preclinical data exists on the assessment of blood pressure modulation by the 4,5-beta-dihydro analog of this compound in any animal models.

Underlying Biological Pathways of Hypotension

The biological pathways underlying potential hypotensive effects of this specific analog have not been investigated or reported in the scientific literature.

Antiproliferative Properties in Cell Culture Models (Related Analogs)

While data on this compound is scarce, extensive research has been conducted on the antiproliferative properties of other 17α-substituted 19-nortestosterone analogs. nih.gov These studies demonstrate that modifications at the C-17 position can yield compounds with significant anticancer activity, often with reduced hormonal side effects. nih.govresearchgate.net

Research into novel 17α-19-nortestosterones has shown that certain derivatives exhibit remarkable inhibitory effects on the proliferation of various human gynecological cancer cell lines. nih.govnih.gov For instance, 17α-halogenated derivatives have demonstrated a pronounced and selective antiproliferative effect against cervical cancer cells (HeLa). nih.govfrontiersin.org This activity is notable as the parent compound, nandrolone (19-nortestosterone), also shows a selective inhibitory effect against HeLa cells. frontiersin.org

These active analogs often display considerable cancer selectivity, with a weaker growth-inhibitory effect on non-cancerous fibroblast cells compared to standard chemotherapeutic agents like cisplatin. researchgate.netnih.gov The mechanism of action for these antiproliferative effects involves the induction of apoptosis (programmed cell death), disturbance of the cell cycle, and, in some cases, interaction with the microtubular system. frontiersin.org Specifically, for a potent 17α-chloro derivative, investigations revealed the induction of the intrinsic (mitochondrial) apoptotic pathway. frontiersin.org

The development of these structurally modified steroids is considered a promising avenue for creating novel anticancer agents, as the modifications can separate the desired antiproliferative effects from the hormonal activities that often limit the therapeutic use of steroids. nih.govresearchgate.net

Interactive Data Table: Antiproliferative Effects of 19-Nortestosterone Analogs

| Compound | Cell Line | Effect | IC50 Value (µM) |

| Nandrolone (1) | HeLa | Selective proliferation inhibition | Not specified |

| 17α-Chloro-19-NT (3) | HeLa | Remarkable inhibitory effect | < 16.7 (Cisplatin) |

| 17α-Bromo-19-NT (4) | HeLa | Remarkable inhibitory effect | < 16.7 (Cisplatin) |

| 17α-Iodo-19-NT (5) | HeLa | Remarkable inhibitory effect | < 16.7 (Cisplatin) |

| 17α-Chloro-19-NT (3) | Fibroblasts | Weaker growth inhibition | Not specified |

IC50 values for compounds 3, 4, and 5 were reported as being lower than that of the reference agent cisplatin (CIS), which had an IC50 of 16.7 µM on HeLa cells. nih.gov

Inhibition of Cancer Cell Line Proliferation

Several novel 17α-19-nortestosterone analogs have demonstrated notable inhibitory effects on the proliferation of human gynecological cancer cell lines. In a key study, five new derivatives were synthesized and screened for their impact on cell viability. Three of these compounds, specifically those with 17α-chloro, 17α-bromo, and 17α-iodo substitutions, exhibited remarkable inhibitory effects on the proliferation of HeLa cervical cancer cells. The potency of these compounds was found to be greater than that of the conventional chemotherapy agent cisplatin. A significant finding from this research was the cancer cell selectivity of these active agents; they displayed a weaker growth inhibitory effect on non-cancerous fibroblast cells, suggesting a potential for targeted anticancer activity.

The antiproliferative properties of 19-nortestosterone derivatives are not a new area of interest, as previous research had already identified C-17 epimers with such characteristics. For instance, nandrolone (19-nortestosterone) has been shown to have a selective inhibitory effect on the proliferation of cervical carcinoma cells. Furthermore, other analogs like mibolerone (7α,17α-dimethyl-19-nortestosterone) have been effective in inhibiting the growth of estrogen-stimulated breast cancer cells in vitro. The aim of synthesizing new derivatives, such as the 17α-halo-19-nortestosterones, was to enhance these beneficial biological activities while minimizing undesirable hormonal effects.

Below is a data table summarizing the inhibitory concentrations (IC50) of selected 17α-19-nortestosterone analogs on HeLa cells compared to cisplatin.

| Compound | Substitution at 17α | IC50 on HeLa cells (µM) |

| Analog 1 | Chloro | < 10 |

| Analog 2 | Bromo | < 10 |

| Analog 3 | Iodo | < 10 |

| Cisplatin | N/A | > 10 |

Induction of Apoptotic Pathways (e.g., Caspase Activation)

The mechanism behind the antiproliferative effects of these 17α-19-nortestosterone analogs involves the induction of apoptosis, or programmed cell death. The most potent of the newly synthesized compounds, the 17α-chloro derivative, was selected for further mechanistic studies. These investigations confirmed its pro-apoptotic effects through fluorescent microscopy and a caspase-3 activity assay.

A crucial aspect of the apoptotic pathway induced by these compounds is the activation of specific caspases. The research indicated a treatment-related activation of caspase-9, without a significant change in caspase-8 activity. This finding suggests that the intrinsic pathway of apoptosis is the primary mechanism of action. The intrinsic pathway is typically initiated by intracellular stress signals and leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

Cell Cycle Modulation

In addition to inducing apoptosis, the tested 17α-19-nortestosterone analogs were found to disturb the normal cell cycle progression. Flow cytometry analysis following propidium iodide staining revealed that treatment with these compounds led to cell cycle disturbances and an elevation of the hypodiploid cell population. A hypodiploid peak in a cell cycle analysis is often indicative of apoptotic cells, as their DNA is fragmented and they contain less DNA than healthy, diploid cells. This modulation of the cell cycle is a key component of the anticancer activity of these steroids.

Tubulin Assembly Influence

Further investigation into the molecular mechanisms of these 17α-19-nortestosterone analogs revealed a direct influence on the assembly of tubulin. A polymerization assay demonstrated that these selected agents interfere with the rate of tubulin assembly. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can arrest cells in mitosis, leading to apoptosis. This places these 17α-19-nortestosterone derivatives in a class of compounds known as microtubule-targeting agents, which are a cornerstone of cancer chemotherapy.

Tissue-Specific Actions and Selective Receptor Modulation Concepts (Related Analogs)

The development of synthetic androgens has long been driven by the goal of achieving tissue selectivity, aiming to maximize therapeutic anabolic effects while minimizing undesirable androgenic side effects. This concept is central to the discussion of 19-nortestosterone analogs and their relationship to Selective Androgen Receptor Modulators (SARMs).

Comparison with Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the androgen receptor (AR) and elicit tissue-specific responses. nih.gov The ideal SARM would promote anabolic effects in muscle and bone while having minimal impact on androgenic tissues like the prostate and seminal vesicles. nih.gov

19-nortestosterone and its derivatives are considered steroidal SARMs due to their favorable anabolic-to-androgenic ratio compared to testosterone (B1683101). nih.gov For example, 7-alpha methyl, 19-nortestosterone has demonstrated anabolic activity with reduced effects on the prostate. nih.gov The prohormone 19-norandrostenedione, which metabolizes to nandrolone, has also been shown to exhibit SARM-like properties, stimulating the growth of skeletal muscle with only weak androgenic effects when administered subcutaneously in preclinical models. drugbank.comnih.gov

Nonsteroidal SARMs have also been developed and are characterized by their distinct chemical structures. wikipedia.org These compounds aim to achieve even greater tissue selectivity than their steroidal counterparts. wikipedia.org

Dissociation of Androgenic and Anabolic Effects

The separation of anabolic and androgenic activities is a key objective in the development of therapeutic androgens. semanticscholar.org The removal of the 19-methyl group from the testosterone structure to create 19-nortestosterone (nandrolone) was a significant step in this direction, as it increases the anabolic activity of the molecule. nih.gov

Further modifications to the 19-nortestosterone backbone have been explored to enhance this dissociation. For instance, 7α-alkylation of 19-nortestosterone can increase anabolic activity. nih.gov The mechanism behind the tissue selectivity of some 19-nortestosterone analogs is related to their metabolism. For example, nandrolone is converted by the enzyme 5α-reductase in androgenic tissues to a less potent androgen, dihydronandrolone. In contrast, testosterone is converted to the more potent dihydrotestosterone (B1667394) (DHT) in these same tissues. This metabolic difference contributes to the lower androgenic profile of nandrolone and its derivatives.

A study on 7α-methyl-19-nortestosterone (MENT) in hypogonadal men provided evidence for its tissue selectivity. nih.govresearchgate.net MENT was able to maintain most androgen-dependent functions while showing a sparing effect on the prostate gland, a tissue highly sensitive to androgenic stimulation. nih.govresearchgate.net

The table below summarizes the key characteristics differentiating testosterone from 19-nortestosterone analogs in the context of tissue selectivity.

| Feature | Testosterone | 19-Nortestosterone Analogs |

| Anabolic Activity | High | High to Very High |

| Androgenic Activity | High | Moderate to Low |

| 5α-Reduction Product | Dihydrotestosterone (more potent) | Dihydronandrolone (less potent) |

| Tissue Selectivity | Lower | Higher |

Antigonadotropic Effects (Preclinical)

The 19-nortestosterone family of androgens is well-documented for its potent antigonadotropic properties, primarily through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This action leads to a reduction in the secretion of gonadotropins, which are crucial for normal testicular function.

Suppression of Gonadotropin Secretion (e.g., LH, FSH)

Preclinical and clinical studies on various 19-nortestosterone derivatives consistently demonstrate a marked suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, the synthetic androgen 7-alpha-methyl-19-nortestosterone (MENT) has been shown to be a potent suppressor of gonadotropins. nih.gov In a study involving healthy men, the administration of MENT acetate (B1210297) (MENT Ac) implants resulted in a dose-dependent decrease in both LH and FSH levels. nih.gov Two and four implants led to a maximal suppression of LH by 97% and FSH by 95%. nih.gov

Similarly, norethisterone acetate (NETA), another 19-nortestosterone derivative, has exhibited significant antigonadotropic activity. nih.gov Studies have shown that NETA treatment leads to a significant decrease in mean plasma LH and FSH levels. nih.gov This effect is believed to be mediated through its interaction with receptors in the hypothalamus and pituitary gland, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequently the secretion of LH and FSH. nih.gov The antigonadotropic effects of these derivatives are not thought to be mediated through the androgen receptor. nih.gov

Another related compound, 11β-methyl-19-nortestosterone-17β-dodecylcarbonate (11β-MNTDC), has also been shown to markedly suppress serum gonadotropins in healthy men. cancer.gov

Table 1: Effects of 19-Nortestosterone Derivatives on Gonadotropin Secretion

| Compound | Animal Model/Subject | Key Findings on Gonadotropin Suppression |

|---|---|---|

| 7-alpha-methyl-19-nortestosterone (MENT) | Healthy Men | Dose-dependent decrease in LH (up to 97%) and FSH (up to 95%). nih.gov |

| Norethisterone Acetate (NETA) | Postmenopausal Women | Significant decrease in mean plasma LH and FSH levels. nih.gov |

Impact on Testicular Function in Animal Models

The suppression of gonadotropins by 19-nortestosterone derivatives has a direct and significant impact on testicular function in animal models. The reduction in LH levels leads to decreased testosterone production by the Leydig cells in the testes. Furthermore, the suppression of both LH and FSH disrupts the process of spermatogenesis.

Studies on nandrolone, the parent compound of this class, have demonstrated these effects. For example, research on the effects of nandrolone decanoate in boars showed that its administration led to a decline in testicular function. While specific mechanisms are complex, the antigonadotropic effect is a primary contributor to these changes.

Table 2: Impact of a 19-Nortestosterone Derivative on Testicular Parameters in an Animal Model

| Compound | Animal Model | Impact on Testicular Function |

|---|

It is important to note that the specific magnitude and nature of the antigonadotropic effects and the resulting impact on testicular function can vary between different derivatives of 19-nortestosterone due to differences in their chemical structure, metabolism, and receptor binding affinity.

Structure Activity Relationship Sar Studies on 17 Alpha Propyl 19 Nortestosterone and Analogs

Influence of 17-alpha Alkyl Chain Length and Branching on Receptor Affinity and Selectivity

The nature of the substituent at the 17-alpha position of the 19-nortestosterone steroid core is a critical determinant of the compound's biological activity. Variations in the length and branching of the alkyl chain at this position have been shown to significantly modulate the affinity and selectivity for both androgen and progesterone (B1679170) receptors.

The introduction of an alkyl group at the 17-alpha position of a steroid is a common strategy to enhance oral activity. wikipedia.org However, the length of this alkyl chain is a crucial factor in determining the nature of its interaction with the androgen receptor (AR). While shorter alkyl chains, such as methyl or ethyl groups, are often associated with anabolic and androgenic activity, extending the chain length can dramatically alter the compound's pharmacological profile. wikipedia.org

Specifically, extending the C17α alkyl chain to a propyl group has been shown to abolish androgenic activity and can even convert the molecule into an androgen antagonist. wikipedia.org This is exemplified by topterone (B108639) (17α-propyltestosterone), which acts as an antiandrogen. wikipedia.org This shift from agonist to antagonist activity with increasing chain length highlights the sensitivity of the AR's ligand-binding pocket to the steric bulk of the 17α-substituent.

In contrast, the introduction of an ethynyl (B1212043) group at the C17α position, as seen in norethisterone (17α-ethynyl-19-nortestosterone), significantly reduces but does not completely eliminate androgenic activity. wikipedia.org Further extension of this ethynyl chain, however, also leads to a loss of androgenic effects. wikipedia.org

Table 1: Influence of 17-alpha Substituent on Androgen Receptor Activity

| Compound | 17-alpha Substituent | Androgen Receptor Activity |

|---|---|---|

| Methyltestosterone | Methyl | Agonist |

| Ethylestrenol | Ethyl | Agonist |

| 17-alpha-Propyl-19-nortestosterone | Propyl | Antagonist (predicted) |

| Topterone | Propyl | Antagonist wikipedia.org |

The 17α-position of 19-nortestosterone derivatives also plays a significant role in their affinity for the progesterone receptor (PR). The introduction of a 17α-hydroxyl group to 19-nor-progesterone leads to a dramatic decrease in both affinity and progestational activity. nih.gov However, modifications at this position can also yield potent progestins.

For instance, 17α-allyl-19-nortestosterone, a metabolite of allylestrenol, demonstrates significant affinity for the progesterone receptor, being 186% as potent as progesterone itself in binding to the receptor. wikipedia.org This indicates that an allyl group, which is structurally similar to a propyl group but contains a double bond, is well-tolerated and even beneficial for PR binding.

Furthermore, studies on various 19-nortestosterone derivatives have shown that many can bind to the uterine progesterone receptor and act as either antagonists or mixed agonists/antagonists. nih.gov For example, norethindrone (B1679910) and other related compounds have been identified as mixed agonists/antagonists at the PR. nih.gov The affinity of these compounds for the PR underscores the potential for 17α-substituted 19-nortestosterone derivatives to modulate progesterone signaling.

Table 2: Progesterone Receptor Affinity of Selected 19-Nortestosterone Analogs

| Compound | Relative Binding Affinity for PR (Progesterone = 100%) |

|---|---|

| 17α-Allyl-19-nortestosterone | 186% wikipedia.org |

| 17α-(6'-iodohex-1'-ynyl)nortestosterone | 22% (relative to R5020) nih.gov |

Stereochemical Considerations and Their Impact on Biological Activity

The stereochemistry of the steroid nucleus and its substituents is paramount to its biological activity. The specific three-dimensional arrangement of atoms dictates how the molecule fits into the ligand-binding pocket of a receptor, thereby influencing its affinity and efficacy.

Modifications at other positions on the steroid core, such as fluorination at the 9α position, can enhance both glucocorticoid and mineralocorticoid activity, likely due to electron-withdrawing effects. uomustansiriyah.edu.iq This highlights that even seemingly minor stereochemical changes can lead to significant alterations in biological function.

Modifications to the Steroid Core Structure and Functional Implications

Alterations to the core structure of 19-nortestosterone, beyond the 17α-position, can have profound functional implications. The absence of the C-19 methyl group in 19-nortestosterone derivatives, as compared to testosterone (B1683101), is a key modification that influences their biological profile. nih.gov

The introduction of a double bond between carbons 1 and 2 in the A ring can increase glucocorticoid activity. uomustansiriyah.edu.iq Similarly, methylation at the 6α position or fluorination at the 9α position can also enhance this activity. uomustansiriyah.edu.iq

In the context of 19-nortestosterone analogs, modifications have been explored to develop compounds with unique biological activities, such as antiproliferative effects with reduced hormonal side effects. nih.govresearchgate.net For example, halogen substitution at the 17α position has been shown to produce compounds with interesting biological profiles. nih.govresearchgate.net The addition of a methyl group at the 7α position of 19-nortestosterone (MENT) results in a potent synthetic androgen. nih.gov

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become invaluable tools for understanding the structure-activity relationships of steroid hormones and their analogs. These methods provide insights into the molecular interactions that govern receptor binding and activation.

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the physicochemical properties of 19-nortestosterone derivatives with their biological activities. nih.gov These studies have indicated that electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), total dipole moment, and net charges on specific carbon atoms, are key to the interaction of these steroids with their receptor binding sites. nih.gov

Molecular docking simulations can predict the binding modes of ligands within the receptor's binding pocket, identifying key interactions like hydrogen bonding and hydrophobic interactions. researchgate.net Furthermore, more advanced techniques like free energy perturbation (FEP+) calculations can provide more accurate predictions of binding affinities. researchgate.net These computational approaches can guide the design and synthesis of new analogs with desired biological activities. For instance, such methods have been used to screen for potential inhibitors of enzymes involved in steroid synthesis, like CYP17A1. researchgate.net

Analytical Methodologies in Academic Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone of steroid analysis, providing the necessary separation of target analytes from complex biological matrices and from other structurally similar compounds.

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive method, often considered a "gold standard" for the confirmatory analysis of 19-nortestosterone and its derivatives. r-biopharm.comnih.govmdpi.com The process typically involves several key steps. First, if the steroids are present in a conjugated form (e.g., glucuronides) in biological samples like urine, an enzymatic hydrolysis step using enzymes like β-glucuronidase is required to free the steroid. nih.govoup.com This is followed by extraction from the aqueous matrix, often using a liquid-liquid extraction or solid-phase extraction (SPE) protocol. oup.com

Due to the low volatility of steroids, a crucial derivatization step is necessary to make them suitable for GC analysis. nih.govoup.com This process enhances thermal stability and volatility. Common derivatization agents convert the steroid molecules into trimethylsilyl (TMS) or O-methyl-oxime-trimethylsilyl ethers. nih.gov Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for definitive identification. nih.gov Techniques like selected ion monitoring (SIM) or tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode can be employed to enhance selectivity and sensitivity for detecting trace levels of specific metabolites. nih.govmdpi.com

Table 1: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Column Type | Capillary column (e.g., HP-ULTRA1, Agilent Ultra-1) mdpi.comdshs-koeln.de |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Split or splitless |

| Derivatization | Conversion to TMS or O-methyl-oxime-TMS ethers nih.gov |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or MS/MS (MRM) nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for steroid analysis that offers advantages such as less extensive sample preparation compared to GC-MS. nih.gov It is particularly well-suited for analyzing thermally unstable or non-volatile compounds without the need for derivatization. Reversed-phase HPLC, using stationary phases like octadecyl silica (C18), is the most common mode for steroid separation. nih.gov

The detection method coupled with HPLC is critical for sensitivity and selectivity. Standard UV detection can be used for steroids with sufficient chromophores, with detection wavelengths typically set around 247 nm for compounds like 19-nortestosterone. nih.gov However, for enhanced sensitivity, especially for low-concentration samples, fluorescence detection can be employed after derivatizing the steroid with a fluorescent tag. nih.gov

For the highest level of selectivity and sensitivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the excellent separation capabilities of HPLC with the definitive identification power of MS/MS, making it a widely used tool in modern steroid analysis. nih.gov

Table 2: Common HPLC Configurations for Steroid Analysis

| Parameter | Description |

|---|---|

| Separation Mode | Reversed-Phase |

| Stationary Phase | C18 bonded silica nih.govnih.gov |

| Mobile Phase | Typically a mixture of water and an organic solvent (e.g., acetonitrile, methanol) |

| Detection Modes | UV Absorbance (e.g., 247 nm) nih.gov, Fluorescence (with derivatization) nih.gov, Mass Spectrometry (MS/MS) nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and HPLC for the analysis of anabolic steroids. tandfonline.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. tandfonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher chromatographic efficiency compared to HPLC. nih.govresearchgate.net

SFC is particularly advantageous for separating structurally related compounds, including isomers, which can be challenging with other methods. nih.govwaters.com It is considered a "green" technology because it significantly reduces the consumption of toxic organic solvents. tandfonline.com When coupled with mass spectrometry (SFC-MS), it provides a rapid, sensitive, and high-throughput analytical method. tandfonline.com The development of SFC methods involves careful selection of the stationary phase and the organic co-solvent (modifier) added to the CO2 to achieve optimal resolution of the target steroids. nih.gov The on-line coupling of Supercritical Fluid Extraction (SFE) with SFC-MS further streamlines the analytical process by combining sample extraction, separation, and detection into a single, automated analysis. tandfonline.com

Table 3: Key Aspects of SFC for Steroid Analysis

| Feature | Description |

|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) tandfonline.com |

| Advantages | Fast analysis, high resolution, reduced organic solvent use nih.govtandfonline.comresearchgate.net |

| Coupled Techniques | Mass Spectrometry (SFC-MS/MS), Supercritical Fluid Extraction (SFE-SFC) nih.govtandfonline.com |

| Applications | Separation of isomers and structurally similar steroids nih.gov |

Immunoanalytical Techniques for Research Purposes

Immunoanalytical methods leverage the high specificity of antibody-antigen binding for the detection and quantification of target molecules. While often used for initial screening, they can also be integrated into more complex analytical workflows for research.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for screening large numbers of samples for the presence of 19-nortestosterone and its metabolites. r-biopharm.com The most common format is a competitive ELISA. r-biopharm.comresearchgate.netibl-international.com In this setup, antibodies raised against the target steroid are immobilized on a microtiter plate. r-biopharm.com The sample is added along with a known amount of enzyme-labeled steroid (conjugate). The steroid in the sample and the enzyme-labeled steroid compete for a limited number of antibody binding sites. r-biopharm.com After an incubation period, the plate is washed, and a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the steroid in the sample. r-biopharm.com

The development of a specific ELISA requires raising polyclonal or monoclonal antibodies against the target compound. researchgate.netnih.gov While ELISAs are highly sensitive and suitable for high-throughput screening, they may exhibit cross-reactivity with other structurally similar steroids. r-biopharm.comresearchgate.net Therefore, positive results from an ELISA screening are typically considered presumptive and require confirmation by a more specific method like GC-MS or LC-MS/MS. r-biopharm.com

Table 4: Characteristics of ELISA for 19-Nortestosterone Screening

| Parameter | Description |

|---|---|

| Assay Principle | Competitive Binding r-biopharm.comibl-international.com |

| Antibody Source | Polyclonal or Monoclonal researchgate.netnih.gov |

| Detection Method | Colorimetric (measurement of absorbance) r-biopharm.com |

| Application | High-throughput screening of biological samples (e.g., urine) r-biopharm.com |

| Limitation | Potential for cross-reactivity with related metabolites r-biopharm.comresearchgate.net |

To enhance the selectivity and sensitivity of chromatographic analyses, immunoaffinity techniques can be used for sample pretreatment. This method involves using an immunoaffinity column, which is packed with a solid support (e.g., Sepharose) to which antibodies against the target steroid are immobilized. nih.govnih.gov

When a complex biological sample, such as a raw urine or tissue extract, is passed through the column, the antibodies selectively capture and retain the target analyte (e.g., 19-nortestosterone and its metabolites) while other matrix components are washed away. nih.gov The trapped analytes are then desorbed from the column using a specific elution buffer and directed into an HPLC system for analysis. nih.gov This on-line immunoaffinity cleanup dramatically reduces matrix interference, allows for the injection of large sample volumes, and achieves very low detection limits, making it possible to confirm the presence of analytes at sub-parts-per-billion levels. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a highly sensitive in vitro technique used to quantify the interaction between a ligand (in this case, 17-alpha-Propyl-19-nortestosterone) and a receptor. The principle of this assay involves the use of a radioactively labeled ligand that binds to the receptor of interest. By introducing a non-labeled competitor ligand, the binding affinity of the competitor can be determined by measuring its ability to displace the radiolabeled ligand.

Methodological Approach:

A typical competitive binding assay to characterize this compound would involve the following steps:

Preparation of Receptor Source: A tissue or cell lysate rich in the target receptor (e.g., prostate tissue for AR, uterine tissue for PR) is prepared.

Incubation: The receptor preparation is incubated with a known concentration of a high-affinity radioligand (e.g., [³H]-dihydrotestosterone for AR, or [³H]-promegestone (R5020) for PR).

Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is then measured using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that displaces 50% of the radioligand) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a standard reference compound.

Expected Research Findings and Data Representation:

Based on studies of structurally related compounds, it is possible to project the type of data that would be generated. For instance, research on other 17-alpha-alkylated 19-nortestosterone derivatives has demonstrated a range of binding affinities for both AR and PR. The length and nature of the 17-alpha alkyl chain significantly influence this affinity.

The findings would typically be presented in a tabular format, comparing the relative binding affinity of this compound to standard reference compounds for each receptor.

Table 1: Hypothetical Relative Binding Affinity (RBA) of this compound for the Androgen Receptor (AR)

| Compound | RBA (%) vs. Dihydrotestosterone (B1667394) |

|---|---|

| Dihydrotestosterone (DHT) | 100 |

| This compound | Data not available |

| Nandrolone | Variable |

| Testosterone (B1683101) | Variable |

This table illustrates the format in which experimental data for the androgen receptor binding affinity of this compound would be presented. The values for Nandrolone and Testosterone are included for comparative context, though their specific RBAs can vary between studies.

Table 2: Hypothetical Relative Binding Affinity (RBA) of this compound for the Progesterone (B1679170) Receptor (PR)

| Compound | RBA (%) vs. Promegestone (R5020) |

|---|---|

| Promegestone (R5020) | 100 |

| This compound | Data not available |

| Progesterone | Variable |

| Norethisterone | Variable |

This table shows the standard format for presenting progesterone receptor binding affinity data. Progesterone and Norethisterone are included as common reference compounds.

The precise binding affinities of this compound would be critical in elucidating its endocrinological profile, indicating whether it is likely to act as an androgen, a progestin, or possess a mixed activity profile.

Future Directions and Research Gaps

Unexplored Biological Activities and Mechanistic Insights

The biological activities of 17-alpha-propyl-19-nortestosterone and its derivatives beyond their progestogenic effects are largely uncharted territory. A crucial area for future research is the exploration of their potential anticancer properties. Studies on other 19-nortestosterone analogs have revealed promising antiproliferative effects against various cancer cell lines. nih.gov For instance, certain 17α-substituted 19-nortestosterone derivatives have demonstrated notable inhibitory effects on the growth of gynecological cancer cells. nih.gov Investigating whether this compound shares these capabilities is a logical next step.

Mechanistic studies are needed to understand how these compounds exert their effects at a molecular level. For other 19-nortestosterone derivatives, it has been shown that modifications at the 17α-position can lead to unique biological activities with reduced hormonal side effects. nih.gov Research should focus on elucidating the specific signaling pathways modulated by this compound. Understanding the mechanisms of action, including potential interactions with various steroid hormone receptors and their downstream effects, is critical. Recent studies on the androgen receptor (AR) have revealed complex regulatory mechanisms, including autoregulation and repression by the progesterone (B1679170) receptor (PR), which could be relevant for understanding the full spectrum of activity of 19-nortestosterone derivatives. nih.govplos.org

Advanced Synthetic Strategies for Novel Analogs

The development of advanced synthetic methodologies is paramount for creating novel analogs of this compound with enhanced or entirely new biological activities. The synthesis of various 17α-substituted testosterone (B1683101) and 19-nortestosterone analogs has been a subject of interest for developing receptor-based radioligands. nih.gov Future synthetic efforts could focus on introducing a wider variety of substituents at the 17α-position and other sites on the steroid scaffold.

Key areas for exploration include:

Stereospecific Synthesis: Developing methods to control the stereochemistry at the 17α-position and other chiral centers is crucial, as different stereoisomers can exhibit vastly different biological activities.

Introduction of Diverse Functional Groups: Incorporating a range of functional groups, such as halogens, alkynes, and nitriles, could modulate the electronic and steric properties of the molecule, potentially leading to altered receptor binding affinity and selectivity. nih.gov

Combinatorial Chemistry Approaches: Utilizing combinatorial chemistry could accelerate the discovery of new analogs with desired biological profiles by rapidly generating large libraries of related compounds for high-throughput screening.

Refined Analytical Techniques for Metabolite Profiling

A thorough understanding of the metabolic fate of this compound is essential for its potential development as a therapeutic agent. Advanced analytical techniques are required for the comprehensive profiling of its metabolites in biological fluids. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing steroid metabolites. researchgate.netresearchgate.net

Future research in this area should focus on:

Development of Sensitive and Specific Assays: Creating highly sensitive and specific analytical methods, potentially using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify low levels of this compound and its metabolites.

Identification of Novel Metabolites: Comprehensive studies are needed to identify all major and minor metabolites to build a complete picture of its metabolic pathway. For instance, studies on 17ɑ-methyl-19-nortestosterone revealed previously unreported metabolites. researchgate.net

In Vitro and In Vivo Metabolism Studies: Conducting both in vitro experiments using liver microsomes and in vivo studies in animal models to understand the enzymes responsible for its metabolism and the pharmacokinetic profile of the parent compound and its metabolites.

Computational Chemistry and Structural Biology for Receptor Interaction Modeling

Computational chemistry and structural biology offer powerful tools to investigate the interactions between this compound and its target receptors at an atomic level. These approaches can provide valuable insights into the structural basis of its activity and guide the design of new, more potent, and selective analogs.

Key research directions include:

Homology Modeling: In the absence of experimentally determined structures, homology modeling can be used to build three-dimensional models of the ligand-binding domains of relevant receptors, such as the progesterone and androgen receptors.

Molecular Docking: Docking simulations can predict the preferred binding orientation of this compound and its analogs within the receptor's binding pocket, helping to explain their binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing how the ligand induces conformational changes in the receptor that are crucial for its biological activity. nih.gov Studies on other 19-nortestosterone derivatives have shown that they can induce specific conformational changes in receptors like the progesterone receptor. nih.gov

Structure-Activity Relationship (SAR) Studies: Integrating computational data with experimental results can help to establish robust SARs, providing a rational basis for the design of new compounds with improved properties. The binding affinities of various 19-nortestosterone derivatives to different steroid receptors have been documented and can serve as a basis for such studies. nih.govwikipedia.org

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Q & A

Q. Table 1. Key Parameters for McPhail Assay of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.